molecular formula C25H24N2O3S B2803853 N-benzyl-6-ethyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine CAS No. 1251673-31-0

N-benzyl-6-ethyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine

Cat. No.: B2803853
CAS No.: 1251673-31-0
M. Wt: 432.54
InChI Key: MGHJPBLBZNTYEZ-UHFFFAOYSA-N
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Description

N-benzyl-6-ethyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine is a synthetic quinoline derivative of high interest in early-stage drug discovery and medicinal chemistry research. Compounds within this structural class have demonstrated significant potential in infectious disease research, particularly as inhibitors of protozoan parasites such as Plasmodium falciparum , the causative agent of malaria . The molecular architecture of this compound, featuring a quinoline core substituted with a 4-methoxyphenyl sulfonyl group and a specific N-benzylamine side chain, is characteristic of ligands designed to interact with enzyme active sites, potentially functioning as a kinase inhibitor or through other enzyme modulation mechanisms . The 4-methoxyphenyl sulfonyl group is a notable pharmacophore often associated with targeting enzyme families and can significantly influence the compound's binding affinity and selectivity . Researchers can utilize this compound as a key intermediate or a chemical probe for developing novel therapeutic agents, studying structure-activity relationships (SAR), and investigating new mechanisms of action against biologically relevant targets. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-benzyl-6-ethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-3-18-9-14-23-22(15-18)25(27-16-19-7-5-4-6-8-19)24(17-26-23)31(28,29)21-12-10-20(30-2)11-13-21/h4-15,17H,3,16H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHJPBLBZNTYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-ethyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Sulfonamide Hydrolysis

The sulfonyl group (-SO₂-) attached to the quinoline ring undergoes hydrolysis under acidic or basic conditions. This reaction cleaves the sulfur–nitrogen bond, yielding sulfonic acid derivatives and the corresponding amine.

Reaction Conditions

ConditionsReagentsProducts
Acidic hydrolysis (HCl)6 M HCl, reflux, 8–12 h3-Sulfonic acid derivative + 4-aminoquinoline intermediate
Basic hydrolysis (NaOH)2 M NaOH, 60°C, 6–8 h3-Sulfonate salt + N-benzyl-6-ethylquinolin-4-amine

Key Findings

  • Hydrolysis rates depend on electronic effects: Electron-withdrawing groups (e.g., methoxy) on the phenylsulfonyl moiety accelerate the reaction.

  • The benzyl group at position 4 stabilizes the intermediate via resonance.

Nucleophilic Substitution at the Quinoline Ring

The electron-deficient quinoline ring facilitates nucleophilic substitution, particularly at positions 2, 6, and 8.

Reaction Examples

Target PositionReagentsProducts
C-2KNO₃, H₂SO₄, 0°C2-Nitroquinoline derivative
C-8Br₂, CHCl₃, RT8-Bromoquinoline derivative

Mechanistic Insights

  • Nitration occurs regioselectively at C-2 due to the directing effect of the amino group .

  • Bromination at C-8 is favored by the sulfonyl group’s electron-withdrawing nature .

Redox Reactions

The ethyl and benzyl groups participate in oxidation and reduction reactions.

Oxidation

  • Ethyl Group : Oxidation with KMnO₄/H₂SO₄ converts the ethyl substituent to a carboxylic acid (-COOH) at C-6.

  • Benzyl Group : Controlled oxidation with CrO₃ yields a ketone (-CO-) at the benzylic position.

Reduction

  • Quinoline Ring : Catalytic hydrogenation (H₂/Pd-C) reduces the heteroaromatic ring to a tetrahydroquinoline derivative .

Alkylation/Dealkylation

The N-benzyl group undergoes alkylation or dealkylation under specific conditions:

Reaction TypeConditionsProducts
DebenzylationH₂/Pd-C, EtOH, RT4-Aminoquinoline + toluene
Re-alkylationBenzyl bromide, K₂CO₃, DMFN-benzyl derivatives with modified R groups

Cross-Coupling Reactions

The quinoline core participates in palladium-catalyzed cross-coupling reactions:

Reaction TypeReagentsProducts
Suzuki couplingAryl boronic acid, Pd(PPh₃)₄C-3-arylated quinoline derivatives
Buchwald–HartwigAryl halide, Pd(OAc)₂, XantPhosN-arylquinoline derivatives

Key Observations

  • The sulfonyl group does not interfere with coupling reactions due to its orthogonal electronic effects .

  • Yields range from 60–85% depending on steric hindrance .

Acid/Base Reactivity

The amine and sulfonamide functionalities exhibit pH-dependent behavior:

  • Protonation : The 4-amino group protonates in acidic media (pKa ≈ 3.5), enhancing solubility in polar solvents.

  • Deprotonation : The sulfonamide nitrogen deprotonates under strong basic conditions (pKa ≈ 10.2), forming a resonance-stabilized anion.

Photochemical Reactions

UV irradiation (λ = 254 nm) in the presence of O₂ induces photooxidation of the quinoline ring, yielding quinoline N-oxide derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Quinoline derivatives have been extensively studied for their anticancer properties. N-benzyl-6-ethyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine has shown promise in modulating protein kinase activity, which is crucial in cancer cell proliferation and survival .
    • A study indicated that compounds similar to this one could inhibit specific kinases involved in cancer pathways, suggesting potential use as targeted therapies .
  • Antimicrobial Properties :
    • The sulfonamide group present in the compound contributes to its antimicrobial activity. Research indicates that quinoline derivatives can exhibit significant antibacterial and antifungal effects, making them candidates for developing new antibiotics .
  • Neuroprotective Effects :
    • Some studies have suggested that quinoline derivatives can protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases like Alzheimer's and Parkinson's . The ability of this compound to influence oxidative stress pathways may offer therapeutic avenues for neuroprotection.

Synthetic Applications

The synthesis of this compound involves various chemical reactions that can be adapted for creating other derivatives with modified properties. The compound's synthetic route typically includes:

  • Formation of the quinoline core via cyclization reactions.
  • Introduction of the benzyl and sulfonyl groups through electrophilic substitution methods.
  • Optimization of reaction conditions to enhance yield and purity, which is crucial for pharmacological applications .

Case Studies and Research Findings

  • In Vitro Studies :
    • In vitro assays have demonstrated that this compound effectively inhibits the growth of various cancer cell lines, indicating its potential as an anticancer agent .
  • Mechanistic Insights :
    • Recent research has focused on understanding the mechanism by which this compound exerts its biological effects, particularly its interaction with specific cellular pathways involved in cancer progression and microbial resistance .
  • Comparative Studies :
    • Comparative studies with other quinoline derivatives have shown that modifications to the benzyl and sulfonyl groups significantly affect the biological activity of the compound, highlighting the importance of structure-activity relationships in drug design .

Mechanism of Action

The mechanism of action of N-benzyl-6-ethyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Key Quinoline Derivatives
Compound Name / ID Substituents (Position) Molecular Weight logP (Calculated) Key Properties / Activities Synthesis Yield Reference
Target Compound : N-benzyl-6-ethyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine - 4-NH-benzyl
- 6-ethyl
- 3-(4-MeO-phenylsulfonyl)
~448.5* ~4.8† N/A (predicted) N/A -
Compound 9 () - 4-acetamido
- 6-NH-(2-methylquinolinyl)
- 3-benzenesulfonyl
357.4 3.2‡ Anticancer activity (in vitro) 88%
NQ15 () - 4-NH-(4-ethoxyphenyl)
- 6-benzyloxy
- 7-methoxy
- 3-nitro
445.2 3.5‡ Pharmacological screening (unstated) 94%
Compound 15 () - 4-NH-(6-methylpyridinyl)
- 7-(4-Me-piperazinyl-sulfonyl-phenyl)
474.2 2.1‡ Antimalarial activity (Plasmodium falciparum) 56%
3-(4-ethylbenzenesulfonyl)-6-methyl-N-phenylquinolin-4-amine () - 4-NH-phenyl
- 6-methyl
- 3-(4-ethylbenzenesulfonyl)
402.5 4.45 N/A N/A
3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine () - 4-NH-(4-Me-benzyl)
- 6-methoxy
- 3-benzenesulfonyl
418.5 4.45 LogP = 4.45, moderate solubility N/A

*Estimated based on molecular formula (C₂₇H₂₅N₂O₃S).
†Predicted using analogous compounds (e.g., –15).
‡Estimated from structural analogs.

Key Observations:

Piperazine-linked sulfonyl groups () exhibit lower logP (~2.1) due to increased polarity, correlating with antimalarial activity but reduced cell permeability compared to the target’s lipophilic design.

Substituent Effects on Quinoline Core: 6-Ethyl (target) vs. 6-methyl () or 6-methoxy (): Ethyl’s larger size may enhance hydrophobic interactions in biological systems but reduce solubility. 4-NH-benzyl (target) vs. 4-NH-aryl/heteroaryl (): Benzyl groups improve membrane permeability over polar pyridinyl () or ethoxyphenyl () moieties.

Synthesis Efficiency: High yields (88–94%) are achieved in nitro- or acetamido-substituted quinolines (), whereas sulfonyl-piperazine derivatives () show lower yields (23–56%), likely due to complex coupling steps.

Biological Activity

N-benzyl-6-ethyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Molecular Characteristics:

  • Molecular Formula: C₁₈H₁₈N₂O₃S
  • Molecular Weight: 432.5 g/mol
  • CAS Number: 1251673-31-0
PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₃S
Molecular Weight432.5 g/mol
CAS Number1251673-31-0

This compound exhibits biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting various enzymes, potentially affecting pathways involved in cell proliferation and survival.
  • Antiviral Activity : Research indicates that quinoline derivatives can inhibit viral replication, particularly against RNA viruses, by targeting viral polymerases and proteases .
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines, suggesting its potential as an anticancer agent .

In Vitro Studies

  • Cytotoxicity Assays :
    • The compound was tested against various cancer cell lines (e.g., K562, HepG2) with results indicating significant cytotoxic effects, particularly in cells treated with higher concentrations of the compound. The IC50 values were determined to be in the low micromolar range, indicating potent activity .
  • Antiviral Assays :
    • In antiviral assays, the compound demonstrated effectiveness against specific viral targets, with inhibition rates exceeding 90% in certain conditions. This suggests a strong potential for development as an antiviral agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be influenced by the following structural features:

  • Substituents on the Quinoline Ring : Variations in substituents at positions 3 and 6 on the quinoline ring significantly affect potency and selectivity.
  • Sulfonamide Group : The presence of the sulfonamide moiety enhances solubility and may improve binding affinity to target proteins .

Case Studies

  • Anticancer Activity :
    • A study evaluated the efficacy of this compound against several cancer cell lines, revealing that it significantly inhibits cell growth by inducing apoptosis through mitochondrial pathways. The study highlighted that modifications to the benzyl group can enhance potency by improving interactions with cellular targets .
  • Antiviral Properties :
    • Another investigation focused on its antiviral properties against SARS-CoV proteases, where it was found to inhibit the enzymatic activity effectively. The structure was optimized to enhance binding affinity, leading to lower IC50 values compared to earlier derivatives .

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